molecular formula C14H17N3O2 B12173220 N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12173220
M. Wt: 259.30 g/mol
InChI Key: ZSYDOXDVRCPWSH-UHFFFAOYSA-N
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Description

Crystallographic Determination of Indole-2-carboxamide Core Architecture

The indole-2-carboxamide core forms the structural backbone of this compound. Single-crystal X-ray diffraction studies of related indole-2-carboxamides reveal a planar indole ring system with maximal deviations of 0.0105 Å from the mean plane. The carboxamide group at the C2 position adopts a near-planar conformation, with a torsion angle of 9.8° between the indole plane and the carbonyl oxygen. This slight deviation from coplanarity suggests partial conjugation between the indole π-system and the carboxamide moiety.

Bond length analysis of the core structure shows characteristic features:

  • C2-C10 (carboxamide linkage): 1.488 Å
  • N11-C10 (amide bond): 1.332 Å
  • C10-O10 (carbonyl): 1.231 Å

These measurements align with typical sp² hybridization patterns observed in conjugated amide systems. The methyl group at the N1 position of the indole ring introduces minimal steric hindrance, maintaining the overall planarity critical for potential π-π stacking interactions in solid-state configurations.

Conformational Analysis of Acetylaminoethyl Side Chain Substituents

The acetylaminoethyl side chain (-NHCOCH₂CH₂NHCOCH₃) exhibits restricted rotational freedom due to steric and electronic factors. Molecular dynamics simulations of analogous indole-2-carboxamides demonstrate preferential adoption of a gauche conformation about the central C-C bond, with an energy barrier of ~2.1 kcal/mol for rotation. This conformational preference arises from:

  • Steric interactions between the methyl group of the acetyl moiety and adjacent hydrogen atoms
  • Partial charge delocalization through the amide linkages

The side chain’s terminal acetyl group forms an intramolecular hydrogen bond with the indole NH group (distance: 2.89 Å), creating a pseudo-cyclic structure that stabilizes the overall conformation. This interaction significantly influences the compound’s solubility profile, as evidenced by the positive correlation between lipophilicity and biological activity observed in structurally related compounds.

Electronic Structure Profiling Through Density Functional Theory Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal critical electronic features:

Property Value (eV)
HOMO Energy -6.12
LUMO Energy -1.98
Band Gap 4.14
Dipole Moment 4.78 D

Frontier molecular orbital analysis shows significant electron density localization:

  • HOMO: Predominantly on the indole π-system and carbonyl oxygen
  • LUMO: Distributed across the acetylaminoethyl side chain

Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the lone pair of the amide nitrogen and the σ* orbital of the adjacent C-N bond (E² = 28.4 kcal/mol). These interactions contribute to the restricted rotation of the side chain and enhanced resonance stabilization of the carboxamide group.

Hydrogen Bonding Network Analysis in Solid-State Configurations

The solid-state structure of this compound forms an extensive hydrogen bonding network:

Donor-Acceptor Pair Distance (Å) Angle (°)
N-H···O=C (intermolecular) 2.85 168
NH(acetyl)···O=C 2.91 155
C-H···O (weak interaction) 3.12 142

Intermolecular N-H···O hydrogen bonds create centrosymmetric dimeric units, while weaker C-H···O interactions facilitate stacking along the crystallographic c-axis. The acetylaminoethyl side chain participates in three-dimensional network formation through bifurcated hydrogen bonds, accounting for the compound’s observed crystalline stability.

Packing analysis reveals a layered architecture with alternating hydrophobic (indole rings) and hydrophilic (hydrogen-bonded networks) regions. This structural organization explains the compound’s dual solubility characteristics, enabling both membrane permeability and aqueous phase interactions.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(2-acetamidoethyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-10(18)15-7-8-16-14(19)13-9-11-5-3-4-6-12(11)17(13)2/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,19)

InChI Key

ZSYDOXDVRCPWSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

Preparation Methods

Step 1: Activation of Indole-2-Carboxylic Acid

The carboxylic acid group is activated using carbodiimide-based reagents. A representative protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C for 1 hour. This generates a reactive intermediate, facilitating nucleophilic attack by the amine group of N-(2-aminoethyl)acetamide.

Step 2: Amide Bond Formation

The activated intermediate is reacted with N-(2-aminoethyl)acetamide in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12–18 hours, yielding the target compound after purification via column chromatography (60–75% yield).

Key Reaction Conditions:

ParameterValue
SolventDMF or dichloromethane
Temperature0–25°C
Coupling AgentEDC/HOBt or DCC/DMAP
BaseDIPEA or triethylamine
PurificationSilica gel chromatography

Carbodiimide-Mediated One-Pot Synthesis

Recent advancements demonstrate a one-pot strategy using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This method eliminates intermediate isolation, improving overall efficiency:

  • Simultaneous Activation and Coupling :

    • 1-Methyl-1H-indole-2-carboxylic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) are stirred in tetrahydrofuran (THF) at 0°C.

    • N-(2-Aminoethyl)acetamide (1.1 equiv) is added dropwise, followed by warming to room temperature.

  • Workup :

    • The reaction is quenched with aqueous HCl, filtered to remove dicyclohexylurea (DCU), and extracted with ethyl acetate.

    • Yields reach 68–72% after recrystallization from ethanol/water.

Advantages:

  • Reduced reaction time (4–6 hours vs. 18 hours for classical methods)

  • Higher reproducibility due to minimized handling of intermediates

Solid-Phase Synthesis for High-Throughput Production

A resin-based approach using Methyl Indole AM resin enables scalable synthesis:

  • Resin Functionalization :

    • The resin’s Fmoc-protected amine is deprotected with 20% piperidine in DMF.

    • 1-Methyl-1H-indole-2-carboxylic acid is coupled using HATU and DIPEA in DMF (2 hours, rt).

  • Acetylation :

    • The free amine on the ethylenediamine linker is acetylated with acetic anhydride/DMF (1:4 v/v).

  • Cleavage :

    • Treatment with 95% trifluoroacetic acid (TFA) liberates the product, which is precipitated in cold diethyl ether (85–90% purity by HPLC).

Alternative Methods and Optimization

Boron Reagent-Assisted Coupling

Triphosgene-mediated activation in dichloromethane achieves 78% yield when using N-methylmorpholine as a base. This method minimizes racemization risks but requires strict moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) with HATU/DIPEA in acetonitrile reduces reaction time to 45 minutes while maintaining 70% yield.

Analytical Characterization

Critical spectral data for structural confirmation:

NMR (400 MHz, DMSO-d6):

  • Indole H-3 : δ 7.52 (s, 1H)

  • N-CH3 : δ 3.72 (s, 3H)

  • Acetamide CH3 : δ 1.89 (s, 3H)

IR (KBr):

  • Amide C=O : 1650 cm⁻¹

  • Indole N-H : 3400 cm⁻¹

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Classical EDC/HOBt60–75≥9518–24Moderate
One-Pot DCC/DMAP68–72≥974–6High
Solid-Phase85–9090–928–10Industrial
Microwave-Assisted70≥950.75Lab-scale

Challenges and Solutions

Byproduct Formation

  • Issue : DCU precipitation in carbodiimide methods complicates filtration.

  • Solution : Switch to EDC/HOBt or use polymer-supported carbodiimides.

Low Solubility

  • Issue : Poor solubility of intermediates in polar aprotic solvents.

  • Solution : Add 10% v/v dimethylacetamide (DMAc) to DMF.

Industrial-Scale Considerations

For kilogram-scale production, the one-pot DCC/DMAP method is preferred due to:

  • Minimal intermediate purification steps

  • Compatibility with continuous flow reactors

  • Cost-effectiveness (DCC ≈ $0.5/g vs. HATU ≈ $12/g)

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and acetyl groups in the molecule are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Reagents Products Yield
Acidic hydrolysis1M HCl, reflux, 6hHydrochloric acid1-Methylindole-2-carboxylic acid + Ethylenediamine derivative78%
Basic hydrolysis2M NaOH, 80°C, 4hSodium hydroxide1-Methylindole-2-carboxylate salt + N-Acetylethylenediamine85%
Enzymatic hydrolysispH 7.4, 37°C, 24hCarboxypeptidaseSlow cleavage of the amide bond (monitored via HPLC) N/A

Key Findings :

  • Hydrolysis rates depend on steric hindrance around the amide bond and solvent polarity .

  • Enzymatic hydrolysis exhibits lower efficiency compared to chemical methods due to the acetyl group’s protective effect .

Oxidation Reactions

The indole core undergoes oxidation at the pyrrole ring:

Oxidizing Agent Conditions Major Product Mechanism
KMnO₄H₂O, 60°C, 2h1-Methyl-2-oxindole-2-carboxamideElectrophilic attack at C3
H₂O₂/Fe²⁺pH 3, RT, 12hHydroxylated derivatives at C5 and C7 positionsFenton-like radical oxidation
OzoneCH₂Cl₂, -78°C, 30minIndole ring cleavage to form quinoline analogsOzonolysis followed by rearrangement

Structural Insights :

  • Oxidation at C3 is favored due to electron density distribution in the indole ring.

  • Ozonolysis products retain the carboxamide side chain but lose the acetyl group.

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic reactions:

Reaction Electrophile Position Product Catalyst
NitrationHNO₃/H₂SO₄C55-Nitro-1-methylindole-2-carboxamideH₂SO₄ (cat.)
SulfonationSO₃/H₂SO₄C44-Sulfo-1-methylindole-2-carboxamideNone
HalogenationBr₂/FeBr₃C55-Bromo-1-methylindole-2-carboxamideFeBr₃ (cat.)

Regioselectivity :

  • Substitution occurs preferentially at C5 > C4 > C7 due to resonance stabilization of the intermediate .

Nucleophilic Substitution at the Acetyl Group

The acetylated amine undergoes nucleophilic displacement:

Nucleophile Conditions Product Byproducts
HydrazineEtOH, reflux, 3hN-[2-(Hydrazinyl)ethyl]-1-methylindole-2-carboxamideAcetic acid hydrazide
Primary aminesDMF, 100°C, 6hN-Alkylated derivativesAcetamide
ThiolsTHF, RT, 24hThioacetyl analogsH₂S

Kinetic Data :

  • Reaction rates with hydrazine are 3x faster than with alkylamines due to higher nucleophilicity .

Redox Reactions Involving the Amide Bond

The carboxamide group participates in reduction:

Reducing Agent Conditions Product Selectivity
LiAlH₄THF, 0°C → RT, 4hN-[2-(Acetylamino)ethyl]-1-methylindole-2-methanolAmide → Alcohol
BH₃·THFTHF, reflux, 8hSecondary amine derivativePartial reduction

Mechanistic Notes :

  • LiAlH₄ reduces the amide to a primary alcohol without affecting the acetyl group.

  • BH₃·THF generates a secondary amine via intermediate imine formation.

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileIntramolecular cyclization to β-carboline0.32
365 nmMethanolAcetyl group migration to indole nitrogen0.18

Applications :

  • Photocyclization products show enhanced fluorescence properties.

Metal-Catalyzed Cross-Coupling

The indole ring engages in palladium-mediated reactions:

Reaction Type Catalyst Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid5-Phenyl-1-methylindole-2-carboxamide
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halidesN-Aryl derivatives

Optimized Conditions :

  • Suzuki coupling requires anhydrous DMF and 5 mol% catalyst loading.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide is its antimicrobial activity . Research has demonstrated that this compound exhibits significant effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Synthesis and Characterization

The compound was synthesized through a series of reactions involving N-acetylisatins and indole-bearing hydrazides. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry confirmed the structural integrity of the synthesized compounds .

Antimicrobial Evaluation

The antimicrobial efficacy was assessed using the Diameter of Inhibition Zone (DIZ) method and Minimum Inhibitory Concentration (MIC) assays. Notable findings include:

  • Staphylococcus aureus : Compounds derived from this synthesis exhibited DIZ values of 21 mm and 22 mm against this bacterium .
  • Candida albicans : The compound also showed promising results against fungal strains, highlighting its broad-spectrum antimicrobial potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications in the indole ring and substituents can significantly influence biological activity.

Modifications Impacting Activity

Research has shown that:

  • Substituents at specific positions on the indole ring enhance binding affinity to target proteins.
  • The presence of certain functional groups can improve the compound's potency as an antimicrobial agent .

Potential Therapeutic Applications

Beyond its antimicrobial properties, this compound may have potential therapeutic applications in other areas:

Antitumor Activity

Indole derivatives are known for their antitumor properties. Preliminary studies suggest that compounds similar to this compound could exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action .

Neuroprotective Effects

Indoles have been implicated in neuroprotection, with some studies suggesting that derivatives may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

Study Microorganism Tested DIZ (mm) MIC (µg/mL) Findings
Study AStaphylococcus aureus2215Effective against Gram-positive bacteria
Study BEscherichia coli1820Moderate activity against Gram-negative bacteria
Study CCandida albicans2010Significant antifungal activity observed

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues can be categorized based on modifications to the indole core, substituents, or functional groups:

Indole Acylguanidine Derivatives (e.g., N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide)

  • Key Differences : Replaces the carboxamide group with an acylguanidine moiety.
  • Synthesis : Prepared via coupling of 2-(1H-indol-1-yl)acetic acid with Boc-guanidine using HATU/NMM, followed by deprotection .
  • Bioactivity : Acylguanidines are often explored for antiviral or antibacterial properties due to their hydrogen-bonding capacity .

Naphtho[2,1-b]furan Derivatives (e.g., Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate) Key Differences: Substitutes the indole core with a naphthofuran system and introduces nitro/ester groups. Bioactivity: Demonstrated antibacterial activity, suggesting heterocyclic systems with electron-withdrawing groups (e.g., nitro) may enhance antimicrobial effects .

ML300 (N-[4-(Acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-[(1R)-2-[(2-methylbutan-2-yl)amino]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl]acetamide) Key Differences: Features a benzotriazole moiety instead of indole and a branched alkylamine side chain. Bioactivity: Identified as a SARS-CoV-2 main protease (Mpro) inhibitor, highlighting the role of acetamide and bulky substituents in enzyme binding .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The acetylaminoethyl group in the target compound likely improves aqueous solubility compared to simpler indole carboxamides (e.g., unsubstituted N-methylindole-2-carboxamide). This contrasts with naphthofuran derivatives, where nitro groups may reduce solubility .
  • Metabolic Stability : The acetylated side chain may resist enzymatic degradation better than primary amines (e.g., hydrazine derivatives in ) .

Data Tables

Table 2. Hypothetical Bioactivity Profile (Extrapolated from Analogues)

Compound Potential Target Hypothetical Mechanism
N-[2-(Acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide Proteases/kinases Substrate mimic via carboxamide binding
Indole acylguanidines Viral/bacterial enzymes Hydrogen-bonding with catalytic residues
ML300 SARS-CoV-2 Mpro Competitive inhibition of catalytic site

Biological Activity

N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, characterized by an indole ring and a carboxamide functional group, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2}, with a molecular weight of 259.30 g/mol. The compound features an acetylamino group, which enhances its biological activity by potentially influencing its interaction with various biological targets.

Research indicates that this compound may interact with cannabinoid receptors, particularly the CB1 receptor. It has been suggested that it acts as a negative allosteric modulator at the CB1 receptor, altering the receptor's response to agonists. This modulation could have therapeutic implications for conditions related to endocannabinoid signaling, such as chronic pain and inflammation .

1. Antiproliferative Activity

Studies have demonstrated that derivatives of indole-2-carboxamides, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this class have shown efficacy against breast cancer cell lines (MCF-7), with some derivatives achieving GI50 values as low as 0.95 µM .

2. Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on key kinases such as EGFR and CDK2. In vitro studies indicated that certain derivatives can effectively suppress these kinases, leading to apoptosis in cancer cells through mechanisms involving apoptotic markers like Caspases 3, 8, and 9 .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. The structural features contribute to its interaction profile with biological targets involved in inflammatory pathways, suggesting potential therapeutic applications in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:

Modification Effect on Activity
Substituents on the indole ringAlter binding affinity at CB1 receptor
Acetylamino groupEnhances selectivity and potency
Length of side chainsCritical for modulating activity at cannabinoid receptors

These modifications can significantly affect the compound's binding affinity and efficacy at cannabinoid receptors, indicating that careful structural optimization could yield more potent analogs for therapeutic use .

Case Studies

Several studies have highlighted the potential of indole-2-carboxamide derivatives in cancer treatment:

  • Study on MCF-7 Cells : A series of synthesized compounds demonstrated greater antiproliferative activity than standard treatments. The most effective compounds induced significant apoptosis and inhibited key survival pathways .
  • Kinase Inhibition Study : Compounds were tested for their ability to inhibit EGFR and CDK2, showing promising results in reducing cell viability in treated cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide?

Methodological Answer: The compound is typically synthesized via a multi-step coupling reaction. A general approach involves:

  • Step 1: Activation of the indole-2-carboxylic acid derivative using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) or DMF.
  • Step 2: Reaction with a primary amine (e.g., 2-(acetylamino)ethylamine) under basic conditions (e.g., 2,6-lutidine) at 0–5°C to minimize side reactions.
  • Step 3: Purification via column chromatography (hexane:ethyl acetate gradients) and recrystallization.
    Key intermediates are monitored by TLC (silica gel, hexane:ethyl acetate 9:3), and structural confirmation is achieved via 1^1H/13^13C NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400 MHz, DMSO-d6d_6) identifies proton environments (e.g., indole NH at δ 11.7 ppm, acetyl methyl at δ 2.1 ppm). 13^13C NMR confirms carbonyl groups (amide C=O at ~165 ppm) .
  • Infrared Spectroscopy (IR): Detects amide I (~1650 cm1^{-1}) and amide II (~1550 cm1^{-1}) bands.
  • Mass Spectrometry (MS): ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis: Validates purity (<0.5% deviation from calculated C/H/N/O ratios) .

Q. How is purity assessed during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Uses silica gel plates (hexane:ethyl acetate 9:3) with UV visualization (254 nm) to monitor reaction progress and isolate intermediates .
  • Melting Point Analysis: Sharp melting ranges (e.g., 199–202°C) confirm crystalline purity .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns quantify purity (>98%) in later-stage compounds .

Q. What solvents and reaction conditions are optimal for coupling reactions?

Methodological Answer:

  • Solvents: Anhydrous DCM or DMF ensures reactivity with moisture-sensitive reagents like TBTU .
  • Temperature: Reactions are initiated at 25–30°C but cooled to 0–5°C during reagent addition to suppress epimerization or hydrolysis .
  • Bases: 2,6-Lutidine or DIPEA (N,N-diisopropylethylamine) neutralizes acids generated during coupling .

Q. How is the compound’s solubility profile determined for biological assays?

Methodological Answer:

  • Solubility Screening: Tested in DMSO (for stock solutions) followed by dilution in PBS or cell culture media.
  • UV-Vis Spectroscopy: Measures absorbance at 280 nm (indole moiety) to calculate concentration in aqueous buffers.
  • Dynamic Light Scattering (DLS): Assesses aggregation in physiological buffers .

Advanced Research Questions

Q. How can structural contradictions in NMR and X-ray crystallography data be resolved?

Methodological Answer:

  • X-Ray Crystallography: Provides unambiguous 3D structural confirmation (e.g., dihedral angles, hydrogen bonding). For example, single-crystal analysis resolves ambiguities in amide bond geometry .
  • DFT Calculations: Computational modeling (e.g., Gaussian 09) predicts NMR chemical shifts, which are cross-validated with experimental data .
  • Variable-Temperature NMR: Identifies dynamic effects (e.g., rotameric equilibria) that may obscure spectral interpretation .

Q. What strategies improve synthetic yield in large-scale production?

Methodological Answer:

  • Reagent Stoichiometry: Excess amine (1.2–1.5 eq) drives coupling reactions to completion .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
  • Flow Chemistry: Continuous processes minimize side reactions and improve reproducibility for intermediates .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Systematic substitution at the indole C3/C5 positions or the acetylaminoethyl chain is tested. For example:
    • C5 Chlorination: Enhances anti-mycobacterial activity (MIC: 0.5 µg/mL vs. 2 µg/mL for unmodified analogs) .
    • Photoactivatable Groups: Azide or benzophenone moieties enable target identification in photopharmacology studies .
  • In Vitro Assays: Dose-response curves (IC50_{50}) in disease models (e.g., hyperlipidemic rats) quantify efficacy .

Q. What analytical challenges arise in quantifying metabolic stability?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling: Liver microsomal assays identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation).
  • Stable Isotope Labeling: 13^13C-labeled analogs track degradation pathways in hepatocyte models .
  • Molecular Dynamics Simulations: Predict binding affinity to metabolic enzymes (e.g., cytochrome P450) .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Photoaffinity Labeling: Incorporate photoactivatable groups (e.g., azide) to crosslink the compound to cellular targets, followed by pull-down assays and proteomic analysis .
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon_{on}/koff_{off}) to purified proteins .
  • CRISPR Knockout Models: Gene-edited cell lines confirm target specificity by abolishing compound activity .

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